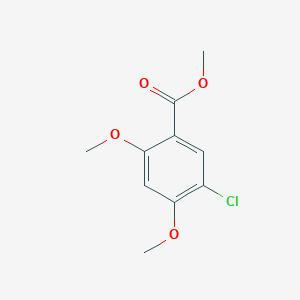
4-Ethoxy-7-hydroxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-7-hydroxycoumarin is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its white crystalline solid appearance and is soluble in organic solvents like ethanol and ether but insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-hydroxycoumarin typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-methylcoumarin
Reagent: Ethyl iodide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
4-Ethoxy-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group at the 4-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: 7-oxo-4-ethoxy-2H-chromen-2-one
Reduction: 4-ethoxy-7-hydroxy-2,3-dihydrochromen-2-one
Substitution: 4-alkyl/aryl-7-hydroxy-2H-chromen-2-one
科学的研究の応用
4-Ethoxy-7-hydroxycoumarin has several scientific research applications:
作用機序
The mechanism of action of 4-Ethoxy-7-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert relaxant effects on rat trachea rings by blocking L-type calcium channels and possibly increasing intracellular cyclic AMP levels . This dual mechanism contributes to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
7-methoxy-2H-chromen-2-one: Similar in structure but with a methoxy group at the 7-position instead of an ethoxy group.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar but with a methyl group at the 4-position.
7-hydroxy-4-methyl-2H-chromen-2-one: Similar but with a hydroxyl group at the 7-position and a methyl group at the 4-position.
Uniqueness
4-Ethoxy-7-hydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the hydroxyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
4-ethoxy-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 |
InChIキー |
AOSUUEBGVYZPMS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)






![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)

